molecular formula C10H6FKO3 B8702543 potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate

potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate

Cat. No.: B8702543
M. Wt: 232.25 g/mol
InChI Key: LEDLNRJCRHNFSX-UHFFFAOYSA-M
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Description

potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate is an organic compound that features a fluorophenyl group attached to a butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate typically involves the reaction of 4-fluorobenzaldehyde with potassium acetate and acetic anhydride under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids and ketones from oxidation.
  • Alcohols and alkanes from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-fluorophenyltrifluoroborate
  • 4-Fluorophenylacetic acid
  • 4-Fluorophenylalanine

Uniqueness

potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a butenoate moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H6FKO3

Molecular Weight

232.25 g/mol

IUPAC Name

potassium;4-(4-fluorophenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C10H7FO3.K/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-6H,(H,13,14);/q;+1/p-1

InChI Key

LEDLNRJCRHNFSX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)[O-])F.[K+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyruvic acid and p-fluorobenzaldehyde (24.8 g) in methanol (20 ml) was cooled to 15° C. and treated with a solution of potassium hydroxide (16.8 g) in (50 ml) methanol. After 2/3 of the addition was complete, the cooling bath was removed and the temperature was allowed to rise to 40° C. A yellow precipitate appeared and was filtered after standing overnight. The solid was washed well with methanol and ether. The title compound (34.5 g) was used without further purification.
Quantity
0 (± 1) mol
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reactant
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24.8 g
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reactant
Reaction Step One
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20 mL
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solvent
Reaction Step One
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16.8 g
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reactant
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50 mL
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solvent
Reaction Step Two

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